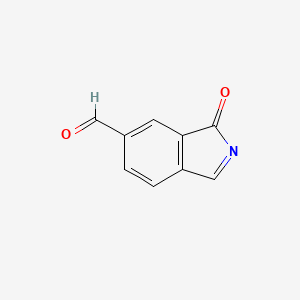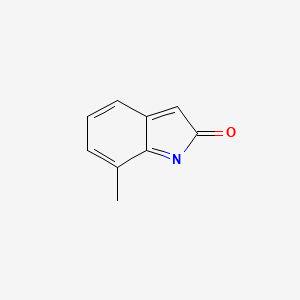
7-methyloxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyloxindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole ring system is known for its wide-ranging biological activity and is a key scaffold in many naturally occurring molecules, such as serotonin and melatonin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyloxindole typically involves the cyclization of ortho-substituted anilines or halobenzenes with appropriate functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of these synthetic routes, often optimized for yield and cost-effectiveness. Catalytic methods, such as those involving transition metals, are frequently employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-methyloxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom and the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products:
Oxidation: Oxindoles.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-methyloxindole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Indole: The parent compound, widely studied for its biological activity.
Oxindole: An oxidized derivative with distinct chemical properties.
Indoline: A reduced form of indole with different reactivity.
Other Methylindoles: Compounds like 5-Methylindole and 6-Methylindole, which differ in the position of the methyl group.
Uniqueness: 7-methyloxindole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 7-position can affect the compound’s electronic properties and steric interactions, leading to distinct chemical behavior compared to other indole derivatives .
Properties
IUPAC Name |
7-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZOMHFNZQIUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC(=O)N=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
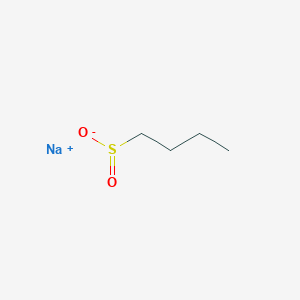
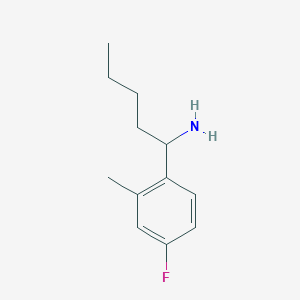
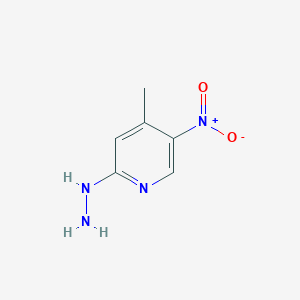
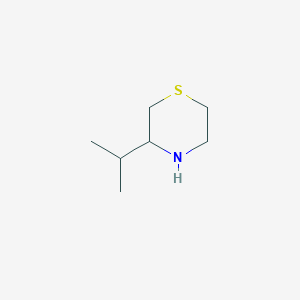
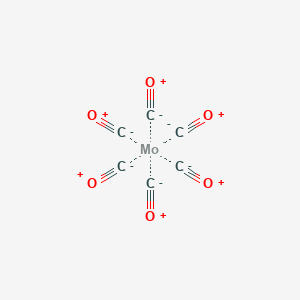
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B7942699.png)
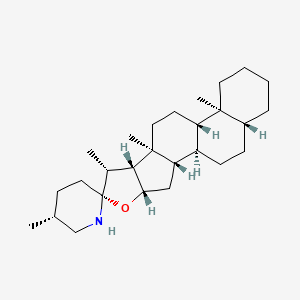
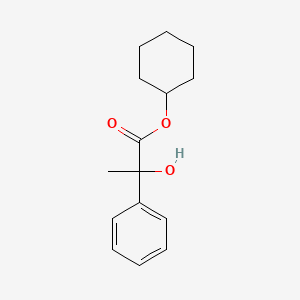

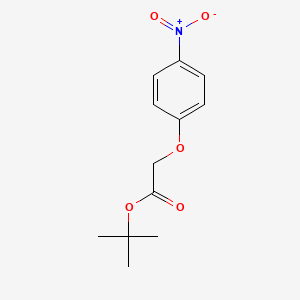
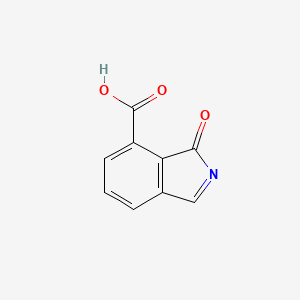
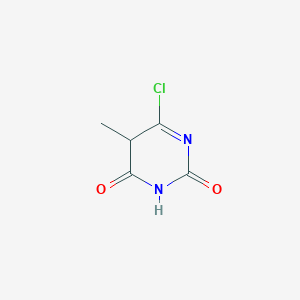
![2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B7942772.png)
